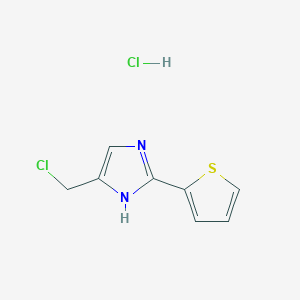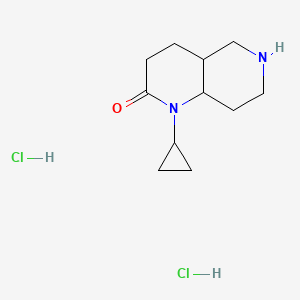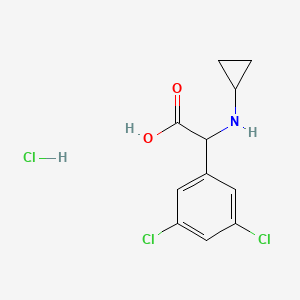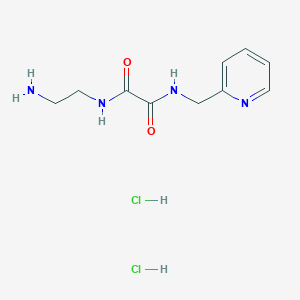
4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole
Overview
Description
4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole, also known as CMTTO, is a novel organic compound which has recently been used in scientific research. It is a heterocyclic organic compound with a five-membered ring containing one nitrogen, one sulfur, and three carbon atoms. CMTTO has several unique properties which make it a useful tool for research in many fields.
Scientific Research Applications
Synthesis and Electrochemical Applications
A study by Hür, Arslan, and Hür (2016) discusses the synthesis and electrochemical polymerization of a related compound, 2-(thiophen-2-yl)-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one, for supercapacitor applications. This research highlights the potential of similar compounds in energy storage technologies (Hür, Arslan, & Hür, 2016).
Regioselective Bromination
Li, Buzon, and Zhang (2011) have investigated the regioselective C-4 bromination of oxazoles, producing compounds like 4-Bromo-5-(thiophen-2-yl)oxazole. This research sheds light on advanced methodologies in organic synthesis and could be relevant for developing new compounds with specific properties (Li, Buzon, & Zhang, 2011).
Synthesis of Biological Compounds
Safonov, Panasenko, and Knysh (2017) focused on the synthesis and structural analysis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts. Their work is significant for the manufacture of new drugs, indicating the pharmaceutical potential of related compounds (Safonov, Panasenko, & Knysh, 2017).
Extended Oxazoles Synthesis
Patil and Luzzio (2016) discussed the synthesis of extended oxazoles, focusing on the reactivity of 2-(halomethyl)-4,5-diaryloxazoles. Their research is crucial for synthetic chemistry, providing insights into the versatility of oxazole derivatives (Patil & Luzzio, 2016).
Chemosensor Development
Liu et al. (2022) synthesized two 5-(thiophene-2-yl)oxazole derived chemosensors for detecting Ga3+. This study illustrates the application of such compounds in the development of sensitive and selective chemosensors (Liu et al., 2022).
Antileishmanial Activity
Süleymanoğlu et al. (2017) conducted a study on 4-amino-1,2,4-triazole derivatives, including compounds with structural similarities to 4-(Chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole, and their antileishmanial activities. This research is significant for medicinal chemistry and drug development (Süleymanoğlu et al., 2017).
Antibacterial Applications
Hu et al. (2005) explored the synthesis and antibacterial activity of oxadiazoles incorporating a pyridyl triazole ring. The study's findings could be relevant for developing new antibacterial drugs (Hu et al., 2005).
properties
IUPAC Name |
4-(chloromethyl)-5-thiophen-2-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQCXZXYOIAWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266763 | |
| Record name | Isoxazole, 4-(chloromethyl)-5-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423031-02-0 | |
| Record name | Isoxazole, 4-(chloromethyl)-5-(2-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazole, 4-(chloromethyl)-5-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










amine hydrochloride](/img/structure/B1376555.png)




![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)
